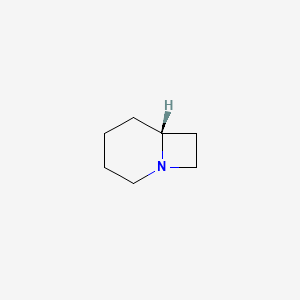

1-Azabicyclo(4.2.0)octane, (R)-

CAS No.: 35848-09-0

Cat. No.: VC1742031

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35848-09-0 |

|---|---|

| Molecular Formula | C7H13N |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | (6R)-1-azabicyclo[4.2.0]octane |

| Standard InChI | InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1 |

| Standard InChI Key | JTATVNVLVDZAGB-SSDOTTSWSA-N |

| Isomeric SMILES | C1CCN2CC[C@H]2C1 |

| SMILES | C1CCN2CCC2C1 |

| Canonical SMILES | C1CCN2CCC2C1 |

Introduction

1-Azabicyclo(4.2.0)octane, (R)- is a chiral bicyclic amine with a nitrogen atom embedded in a bridged ring system. This compound, with the molecular formula C₇H₁₃N, has garnered attention for its structural uniqueness and potential applications in polymer science and pharmacology. Below is a detailed analysis of its properties, synthesis, and research findings.

Synthesis Methods

The compound and its derivatives are synthesized via microwave-assisted cationic ring-opening polymerization (CROP), which enhances reaction efficiency and control . Key steps include:

-

Monomer Preparation: 1-Azabicyclo[4.2.0]octane is synthesized using microwave irradiation, reducing reaction times compared to conventional methods .

-

Initiation: Alkyl halides (e.g., ethyl bromide, trimethylsilane bromide) initiate polymerization .

-

Modification: Bromoacetic acid is used to create water-soluble polyampholyte derivatives, enabling applications in drug delivery .

Table 1: Synthesis Parameters

Characterization Techniques

The compound and its polymers are analyzed using:

-

Size-Exclusion Chromatography (SEC): Determines molecular weight distribution via quadruple detection (UV, RI, LS, viscosity) .

-

ATR FT-IR Spectroscopy: Identifies functional groups (e.g., amine peaks at 3300 cm⁻¹, carboxylate groups in derivatives) .

-

UV-Vis Spectroscopy: Monitors electronic transitions, particularly in modified polymers .

Applications and Research Findings

Polymer Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume